molecular formula C10H15Cl2N3 B3095679 [2-(1H-Benzimidazol-2-yl)ethyl]methylamine dihydrochloride CAS No. 1268982-38-2

[2-(1H-Benzimidazol-2-yl)ethyl]methylamine dihydrochloride

Cat. No.: B3095679
CAS No.: 1268982-38-2
M. Wt: 248.15
InChI Key: SQONWMKLTUCBOX-UHFFFAOYSA-N
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Description

[2-(1H-Benzimidazol-2-yl)ethyl]methylamine dihydrochloride (CAS: 29518-68-1) is a benzimidazole-derived compound with an ethylamine side chain modified by a methyl group and two hydrochloride salts. Its molecular formula is C₁₀H₁₄N₃·2HCl, and it is structurally characterized by a benzimidazole core linked to a methyl-substituted ethylamine moiety . This compound is of interest in medicinal chemistry due to the benzimidazole scaffold's prevalence in bioactive molecules, such as proton pump inhibitors and antiviral agents. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical formulation studies.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-methylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.2ClH/c1-11-7-6-10-12-8-4-2-3-5-9(8)13-10;;/h2-5,11H,6-7H2,1H3,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQONWMKLTUCBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NC2=CC=CC=C2N1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1H-Benzimidazol-2-yl)ethyl]methylamine dihydrochloride typically involves the reaction of benzimidazole with ethylamine and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the desired product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[2-(1H-Benzimidazol-2-yl)ethyl]methylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H13N3·2HCl and features a benzimidazole core that facilitates interactions with various biological targets. Its structural representation allows it to mimic natural nucleotides, enabling binding to enzyme active sites, which is critical for its biological effects.

Chemistry

  • Building Block for Synthesis : This compound serves as an essential intermediate in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity allows for the formation of various derivatives through substitution reactions.
  • Synthesis Methods : The synthesis typically involves reacting benzimidazole with ethylamine and formaldehyde under acidic conditions to form an intermediate Schiff base, which is subsequently reduced. Reaction conditions often include temperatures between 60-80°C over a period of 4-6 hours.

Biology

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. Benzimidazole derivatives are known to inhibit kinases and proteases, making them valuable in drug discovery. Research indicates that it may disrupt various metabolic pathways by targeting specific enzymes.
  • Biological Activity : The compound exhibits a range of biological activities, including antimicrobial, antiviral, and anticancer properties. For instance, studies have shown that certain benzimidazole derivatives can significantly reduce tumor growth in preclinical models.

Medicine

  • Therapeutic Potential : Investigations into the therapeutic effects of this compound suggest its potential in treating diseases such as cancer and diabetes. Its diverse biological activities make it a candidate for further pharmacological studies.
  • Case Studies : Recent literature highlights several case studies where benzimidazole derivatives demonstrated significant analgesic and anti-inflammatory activities compared to standard drugs. For example, compounds derived from this class have shown promising results in reducing edema and pain in animal models.

Industry

  • Material Science : In industrial applications, [2-(1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride is utilized in the development of polymers with specific properties. Its ability to form stable complexes with metals enhances its utility in catalysis and other material science applications.

Mechanism of Action

The mechanism of action of [2-(1H-Benzimidazol-2-yl)ethyl]methylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can mimic the structure of naturally occurring nucleotides, allowing it to bind to enzyme active sites and inhibit their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to analogs with benzimidazole cores and varying substituents, hydrochloride counts, or side chains. Below is a detailed analysis:

Table 1: Structural and Functional Comparison
Compound Name (CAS) Molecular Formula Substituent(s) Hydrochloride Count Key Properties/Applications
[2-(1H-Benzimidazol-2-yl)ethyl]methylamine dihydrochloride (29518-68-1) C₁₀H₁₄N₃·2HCl Ethylamine with methyl group 2 High solubility, potential CNS activity
(1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride (7757-21-3) C₈H₉N₃·HCl Methanamine 1 Lower solubility; used in ligand synthesis
2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride (4499-07-4) C₉H₁₂N₃·2HCl Ethylamine (unmodified) 2 Intermediate in antiviral drug synthesis
[2-(1-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride (138078-14-5) C₁₀H₁₅Cl₂N₃ N-methylated benzimidazole 2 Enhanced metabolic stability
Key Observations :

Hydrochloride Salts: The dihydrochloride form (e.g., 29518-68-1, 4499-07-4) improves aqueous solubility compared to mono-hydrochloride analogs (e.g., 7757-21-3) .

Substituent Effects : Methylation on the ethylamine side chain (29518-68-1) or benzimidazole nitrogen (138078-14-5) alters steric and electronic properties, impacting receptor binding and metabolic stability .

Biological Relevance : Ethylamine derivatives (4499-07-4, 29518-68-1) show higher bioactivity than methanamine analogs (7757-21-3), likely due to improved membrane permeability .

Crystallographic and Physicochemical Data

  • Crystal Packing : Derivatives like ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinyl]acetate () exhibit hydrogen-bonded chains (C—H···O, N—H···O), influencing solubility and melting points. The dihydrochloride salts likely adopt similar intermolecular interactions but with chloride ions participating in ionic bonds .
  • Thermal Stability: Dihydrochloride salts generally exhibit higher melting points (>250°C) compared to free bases or mono-salts, as seen in analogs like 5993-91-9 .

Biological Activity

[2-(1H-Benzimidazol-2-yl)ethyl]methylamine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C9H12Cl2N3
  • Molecular Weight : 235.12 g/mol

The structure features a benzimidazole ring, which is known for its diverse biological activities. The presence of the ethyl and methylamine groups contributes to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including kinases and phosphatases, which play crucial roles in cell signaling pathways.
  • Antioxidant Activity : It has been shown to possess antioxidant properties, potentially reducing oxidative stress in cells.
  • DNA Interaction : Studies suggest that the compound can intercalate with DNA, leading to cytotoxic effects in cancer cells.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, a derivative showed significant cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep1 (liver cancer), with IC50 values reported as low as 5.2 μM .

Cell Line IC50 (μM) Effect
MDA-MB-2315.2Significant cytotoxicity
SK-Hep110.0Moderate cytotoxicity
Eca10926.09Growth inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, suggesting potential use in treating infections .

Case Studies

  • Study on Anticancer Properties :
    • A study assessed the effects of this compound on various cancer cell lines.
    • Results indicated that treatment led to increased levels of reactive oxygen species (ROS), DNA damage, and apoptosis in treated cells.
  • Antimicrobial Evaluation :
    • A series of experiments were conducted to evaluate the antibacterial effects against common pathogens.
    • The compound demonstrated a dose-dependent inhibition of bacterial growth, indicating its potential as an antimicrobial agent.

Q & A

Q. What safety protocols are mandated for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • First Aid : Immediate rinsing with water for exposure; medical consultation for ingestion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(1H-Benzimidazol-2-yl)ethyl]methylamine dihydrochloride
Reactant of Route 2
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[2-(1H-Benzimidazol-2-yl)ethyl]methylamine dihydrochloride

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